FXN Human Pre-designed siRNA Set A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

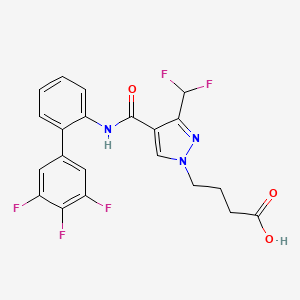

C21H16F5N3O3 |

|---|---|

分子量 |

453.4 g/mol |

IUPAC名 |

4-[3-(difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid |

InChI |

InChI=1S/C21H16F5N3O3/c22-14-8-11(9-15(23)18(14)24)12-4-1-2-5-16(12)27-21(32)13-10-29(7-3-6-17(30)31)28-19(13)20(25)26/h1-2,4-5,8-10,20H,3,6-7H2,(H,27,32)(H,30,31) |

InChIキー |

GLNQZCSOOQUOBN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)CCCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Role of the FXN Gene in Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear-encoded mitochondrial protein, frataxin (FXN), is a critical component in the biogenesis of iron-sulfur (Fe-S) clusters, essential cofactors for numerous proteins involved in cellular metabolism. This guide provides an in-depth technical overview of the function of the FXN gene and its protein product, frataxin, in mitochondrial respiration. A deficiency in frataxin, the underlying cause of the neurodegenerative disease Friedreich's ataxia (FRDA), leads to a cascade of mitochondrial dysfunction, including impaired activity of the electron transport chain (ETC), reduced adenosine triphosphate (ATP) synthesis, and increased oxidative stress. This document details the molecular mechanisms of frataoxin's action, presents quantitative data on the impact of its deficiency, provides detailed experimental protocols for assessing mitochondrial function in this context, and includes visualizations of the key pathways and experimental workflows.

Frataxin's Central Role in Iron-Sulfur Cluster Biogenesis and the Electron Transport Chain

Frataxin is primarily located in the mitochondrial matrix where it plays a crucial, though not fully elucidated, role in the assembly of Fe-S clusters.[1] These clusters are fundamental for the function of a variety of mitochondrial enzymes, including several subunits of the ETC complexes. The prevailing model suggests that frataxin acts as an iron chaperone, delivering iron to the Fe-S cluster assembly machinery, which includes the scaffold protein ISCU and the cysteine desulfurase NFS1.[1]

The integrity of the ETC is heavily reliant on Fe-S clusters:

-

Complex I (NADH:ubiquinone oxidoreductase) contains at least eight Fe-S clusters that are essential for the transfer of electrons from NADH to ubiquinone.

-

Complex II (Succinate dehydrogenase) contains three Fe-S clusters that participate in the oxidation of succinate and electron transfer to ubiquinone.

-

Complex III (Ubiquinol:cytochrome c oxidoreductase) contains a 2Fe-2S Rieske protein that is a critical component of the Q-cycle for electron transfer.

Therefore, a deficiency in frataxin leads to inadequate Fe-S cluster synthesis, which in turn compromises the function of these vital ETC complexes.[2] This impairment disrupts the flow of electrons along the ETC, leading to a decrease in the proton gradient across the inner mitochondrial membrane and consequently, a reduction in ATP synthesis via oxidative phosphorylation.[3][4] Furthermore, the dysfunctional ETC is a major source of reactive oxygen species (ROS), contributing to the oxidative stress observed in FRDA.[3]

Quantitative Impact of Frataxin Deficiency on Mitochondrial Respiration

The reduction in frataxin levels has a quantifiable negative impact on mitochondrial respiratory function. This is evident from studies on various models, including FRDA patient-derived cells, animal models, and isolated mitochondria.

| Parameter | Model System | Control Value (Mean ± SD/SEM) | Frataxin-Deficient Value (Mean ± SD/SEM) | Percentage Decrease | Reference |

| Complex I Activity | Lymphocytes (FRDA Patients) | 119.42 ± 13.48 nmol/min/mg protein | 85.75 ± 7.5 nmol/min/mg protein | ~28% | [5][6] |

| Cerebellum (KIKO Mouse Model, P90) | Not specified | Significantly reduced | Not specified | [2] | |

| Motoneuronal Cells (shRNA knockdown, 70% residual FXN) | Not specified | ~77% reduction in Complex I/Citrate Synthase ratio | 23% | [7] | |

| Complex II Activity | Cerebellum (KIKO Mouse Model, P90) | Not specified | Significantly reduced | Not specified | [2] |

| Complex IV Activity | Cerebellum (KIKO Mouse Model, P90) | Not specified | Significantly reduced | Not specified | [2] |

| Intracellular ATP | Lymphocytes (FRDA Patients) | 1932.84 ± 177.87 pmol/10^6 cells | 1300.9 ± 169.42 pmol/10^6 cells | ~33% | [5][6] |

| Mitochondrial ATP Production (Vmax) | Skeletal Muscle (FRDA Patients) | 40.5 ± 6.6 mM/min | 18.2 ± 5.9 mM/min | ~55% | [8] |

| Basal Respiration (OCR) | iPSC-derived Sensory Neurons (FRDA Patients) | Higher than FRDA | Impaired | Not specified | [9] |

| Pulmonary Artery Endothelial Cells (FXN knockdown) | Not specified | Decreased baseline and ATP-linked respiration | Not specified | [10] | |

| Fibroblasts (FRDA Patients) | Higher than FRDA | Lower mitochondrial activity | Not specified | [9] | |

| ATP-coupled Respiration (OCR) | Fibroblasts (FRDA Patients) | Higher than FRDA | Increased with FXN I overexpression | Not specified | [9] |

| Maximal Respiratory Capacity (OCR) | iPSC-derived Sensory Neurons (FRDA Patients) | Higher than FRDA | Impaired | Not specified | [9] |

| Fibroblasts (FRDA Patients) | Higher than FRDA | Improved with FXN I and II overexpression | Not specified | [9] |

OCR: Oxygen Consumption Rate

Signaling Pathways and Experimental Workflows

Frataxin's Role in Mitochondrial Respiration Pathway

Caption: Frataxin's role in mitochondrial respiration.

Experimental Workflow for Assessing Mitochondrial Dysfunction

References

- 1. drexel.edu [drexel.edu]

- 2. Early cerebellar deficits in mitochondrial biogenesis and respiratory chain complexes in the KIKO mouse model of Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial and metabolic dysfunction in Friedreich ataxia: update on pathophysiological relevance and clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Complex I and ATP Content Deficiency in Lymphocytes from Friedreich's Ataxia | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

- 7. Frataxin Silencing Inactivates Mitochondrial Complex I in NSC34 Motoneuronal Cells and Alters Glutathione Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deficit of in vivo mitochondrial ATP production in patients with Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Mitochondrial and Cytosolic FXN Isoform Expression on Mitochondrial Dynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frataxin deficiency disrupts mitochondrial respiration and pulmonary endothelial cell function - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Frataxin in Mitochondrial Iron-Sulfur Cluster Biogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron-sulfur (Fe-S) clusters are fundamental cofactors essential for a multitude of cellular processes, including mitochondrial respiration, DNA replication and repair, and metabolic catalysis. The biogenesis of these clusters is a complex, highly regulated process primarily occurring within the mitochondria. At the heart of this machinery lies frataoxin (FXN), a highly conserved mitochondrial protein. Deficiency in frataxin leads to the devastating neurodegenerative disorder, Friedreich's ataxia, underscoring its critical biological function. This technical guide provides an in-depth examination of the multifaceted role of frataxin in Fe-S cluster biogenesis. We will explore its molecular interactions, its debated function as both an iron chaperone and an allosteric activator, and the downstream consequences of its dysfunction. This document consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biochemical pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Indispensable Nature of Iron-Sulfur Clusters

Iron-sulfur clusters are simple, yet remarkably versatile, inorganic prosthetic groups.[1] Composed of iron and sulfide ions, they are most commonly found as [2Fe-2S] and [4Fe-4S] cores ligated to cysteine residues within proteins. Their ability to participate in electron transfer reactions makes them vital components of the mitochondrial respiratory chain, specifically within complexes I, II, and III.[2][3] Beyond bioenergetics, Fe-S cluster-containing proteins, such as aconitase in the Krebs cycle and enzymes involved in DNA maintenance, are indispensable for core cellular functions.[1][2]

The synthesis of these crucial cofactors is not spontaneous but is orchestrated by a dedicated suite of proteins known as the iron-sulfur cluster (ISC) assembly machinery.[4] This process begins in the mitochondrial matrix with the assembly of a nascent [2Fe-2S] cluster on a scaffold protein, ISCU.[1] This foundational step requires a sulfur donor, the cysteine desulfurase NFS1 (in complex with ISD11 and ACP), and an iron donor.[4][5] Frataxin is intricately involved at this central stage, and its deficiency leads to a cascade of cellular dysfunction, including mitochondrial iron overload, impaired energy production, and heightened oxidative stress, the pathological hallmarks of Friedreich's ataxia.[2][6][7]

The Molecular Mechanism of Frataxin Action

Frataxin's precise function within the ISC machinery has been a subject of intense research and debate. Two primary, non-mutually exclusive hypotheses have emerged: the "iron chaperone" model and the "allosteric activator" model.

Frataxin as an Iron Chaperone and Sensor

The iron chaperone hypothesis posits that frataxin directly binds and delivers ferrous iron (Fe²⁺) to the ISC assembly complex for incorporation into the nascent Fe-S cluster on ISCU.[8][9][10] This model is supported by frataxin's ability to bind iron, albeit with a relatively low affinity, which is characteristic of a chaperone that must readily release its cargo.[2][11] The interaction between yeast frataxin (Yfh1) and the scaffold protein (Isu1) has been shown to be strongly dependent on the presence of ferrous iron.[11][12]

Some studies also propose a role for frataxin as an iron sensor, suggesting it may inhibit ISC biosynthesis if iron availability is excessive, thereby preventing the formation of potentially toxic free Fe-S clusters.[13]

Frataxin as an Allosteric Activator

A growing body of evidence supports the role of frataxin as an allosteric activator of the ISC assembly complex.[4][5][12][14] In this capacity, frataxin binds to the NFS1/ISD11/ACP/ISCU complex, inducing a conformational change that enhances its enzymatic activity.[5][14][15] Specifically, frataxin has been shown to significantly accelerate the rate of sulfur transfer from the cysteine desulfurase NFS1 to the scaffold protein ISCU.[10][16][17] Recent cryo-electron microscopy structures of the human frataxin-bound ISC assembly complex have provided a molecular snapshot of this interaction, revealing that frataxin binds at the interface of NFS1 and ISCU, stabilizing key loops involved in the sulfur transfer process.[16] This allosteric activation appears to be a critical, rate-limiting step in Fe-S cluster synthesis.[17]

It is plausible that frataoxin's function encompasses aspects of both models, potentially acting as an iron-sensing allosteric activator that facilitates the coordinated delivery of iron and sulfur for efficient and safe Fe-S cluster assembly.

Quantitative Data on Frataxin Interactions and Function

The biophysical and kinetic parameters of the ISC assembly machinery are crucial for a quantitative understanding of Fe-S cluster biogenesis. The following tables summarize key data from various studies.

Table 1: Frataxin-Iron Binding Parameters

| Frataxin Ortholog | Stoichiometry (Fe²⁺:FXN) | Dissociation Constant (Kd) | Reference(s) |

| Human (truncated) | ~7:1 | 55 µM | [6] |

| Human | 6-7:1 | ~12-55 µM | [2] |

| Yeast (Yfh1) | ~2:1 | 2.0 - 3.0 µM | [2][6][18] |

| E. coli (CyaY) | ~2:1 | ~3.8 - 4 µM | [6][11] |

Table 2: Protein-Protein Interaction Affinities

| Interacting Proteins | Species | Dissociation Constant (Kd) | Iron Dependence | Reference(s) |

| Yfh1 : Isu1 | Yeast | 5 ± 3 nM | Dependent | [19] |

| FXN : ISCU | Human | Nanomolar range | Independent | [19] |

| CyaY : IscS | E. coli | 18.5 ± 2.4 µM | Not required for binding | [9] |

| FXN : SDU Complex* | Human | 0.22 µM | N/A | [20] |

*SDU Complex: NFS1/ISD11/ISCU2

Table 3: Kinetic Parameters of Fe-S Cluster Assembly

| Condition | Measured Rate | Fold Acceleration | Reference(s) |

| SDAecU Complex | Baseline | 1x | [21] |

| SDAecU Complex + FXN | ~3x faster than baseline | ~3x | [21] |

| SDAecUM140I Complex | ~3x faster than baseline | ~3x | [21] |

*SDAecU Complex: E. coli Acp with human NFS1/ISD11/ISCU2. Rate refers to [2Fe-2S] cluster formation and transfer to GRX5.

Visualizing the Frataxin-Mediated Pathway

Diagrams generated using Graphviz provide a clear visual representation of the molecular interactions and workflows in Fe-S cluster biogenesis.

Caption: Core Pathway of Mitochondrial Fe-S Cluster Assembly.

References

- 1. Mammalian Frataxin: An Essential Function for Cellular Viability through an Interaction with a Preformed ISCU/NFS1/ISD11 Iron-Sulfur Assembly Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron binding activity in yeast frataxin entails a trade off with stability in the α1/β1 acidic ridge region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitase and mitochondrial iron-sulphur protein deficiency in Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yeast Frataxin Solution Structure, Iron Binding, and Ferrochelatase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frataxin knockdown causes loss of cytoplasmic iron–sulfur cluster functions, redox alterations and induction of heme transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical and biophysical methods for studying mitochondrial iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural bases for the interaction of frataxin with the central components of iron–sulphur cluster assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Frataxin Activates Fe–S Cluster Biosynthesis by Facilitating Sulfur Transfer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron binding and oxidation kinetics in frataxin CyaY of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An interaction between frataxin and Isu1/Nfs1 that is crucial for Fe/S cluster synthesis on Isu1 | EMBO Reports [link.springer.com]

- 13. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]

- 14. Frataxin Traps Low Abundance Quaternary Structure to Stimulate Human Fe-S Cluster Biosynthesis [escholarship.org]

- 15. Frataxin Traps Low Abundance Quaternary Structure to Stimulate Human Fe–S Cluster Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Monomeric Yeast Frataxin is an Iron Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Structure–Function Analysis of Friedreich’s Ataxia Mutants Reveals Determinants of Frataxin Binding and Activation of the Fe–S Assembly Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of frataxin “bypass” in human iron–sulfur cluster biosynthesis with implications for Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding FXN Gene Silencing with Pre-designed siRNA

For Researchers, Scientists, and Drug Development Professionals

The Molecular Basis of FXN Silencing in Friedreich's Ataxia

Friedreich's Ataxia is an autosomal recessive disorder characterized by the progressive degeneration of nerve tissue and cardiomyopathy.[1][2] The disease is predominantly caused by an unstable expansion of a GAA trinucleotide repeat in the first intron of the FXN gene.[3][4] In healthy individuals, this repeat occurs 5-30 times, but in FA patients, it can expand to hundreds or even thousands of repeats.[1]

This hyperexpansion leads to the transcriptional silencing of the FXN gene, resulting in a significant deficiency of the mitochondrial protein frataxin.[3][4] The exact mechanism of silencing is complex but is understood to involve the formation of unusual DNA/RNA structures, such as R-loops and triplexes, by the expanded GAA repeat. These structures impede the progression of RNA polymerase during transcription and trigger a cascade of epigenetic changes.[3] These changes include increased DNA methylation and repressive histone modifications, which lead to the formation of condensed heterochromatin around the FXN locus, physically blocking access for the transcriptional machinery and effectively silencing the gene.[1][3]

Pre-designed siRNA for FXN Gene Silencing: Principles and Application

RNA interference (RNAi) is a natural cellular process for regulating gene expression.[] This mechanism can be harnessed in the laboratory using synthetic siRNAs to silence the expression of a specific gene of interest. Pre-designed siRNAs are commercially available, algorithm-driven sequences optimized for high potency and specificity, saving researchers significant design and validation time.[6][7]

In the context of FA research, using siRNA to silence FXN in healthy cell lines (e.g., SH-SY5Y neuroblastoma cells) is a common strategy to create a cellular model of the disease.[4] This allows for the study of the downstream cellular consequences of frataxin deficiency, such as mitochondrial dysfunction and oxidative stress, and for the screening of potential therapeutic compounds.

The Canonical RNAi Pathway

The process of siRNA-mediated gene silencing involves several key steps. First, the synthetic double-stranded siRNA is introduced into the cell's cytoplasm.[] There, it is recognized by a protein complex known as the RNA-Induced Silencing Complex (RISC).[8] The RISC unwinds the siRNA duplex and discards the "passenger" strand. The remaining "guide" strand then directs the RISC to the target messenger RNA (mRNA) that has a complementary sequence.[][9] Upon binding, the RISC, which contains a catalytic component called Argonaute-2, cleaves the target mRNA.[9] This cleavage leads to the degradation of the mRNA, preventing it from being translated into a protein and thereby "silencing" the gene.[][8]

Quantitative Data: siRNA-Mediated FXN Knockdown

The following table summarizes representative data on the experimental knockdown of FXN using siRNA in a human neuroblastoma cell line to model frataxin deficiency.

| Cell Line | siRNA Concentration | Time Point | FXN Protein Reduction (%) | Citation |

| SH-SY5Y | 100 pmol | 24 h | ~50% | [4] |

| SH-SY5Y | 400 pmol | 24 h | ~75% | [4] |

| SH-SY5Y | 100 pmol | 48 h | ~60% | [4] |

| SH-SY5Y | 400 pmol | 48 h | ~85% | [4] |

Experimental Design and Protocols

A typical workflow for an FXN gene silencing experiment involves cell culture, transfection of the pre-designed siRNA, incubation, and subsequent analysis of gene and protein expression.

Protocol: siRNA Transfection

This generalized protocol is for the transient transfection of siRNA into adherent mammalian cells. Optimization is required for specific cell lines and reagents.

-

Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free growth medium to achieve 50-70% confluency at the time of transfection.

-

siRNA Preparation: Dilute the pre-designed FXN siRNA stock solution (and appropriate negative/positive controls) in an appropriate volume of serum-free medium (e.g., Opti-MEM).

-

Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for analysis.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for FXN mRNA

-

RNA Extraction: Isolate total RNA from harvested cells using a column-based kit or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for FXN and a housekeeping gene (e.g., GAPDH, RPL19), and a qPCR master mix (e.g., SYBR Green).

-

Data Acquisition: Run the reaction on a real-time PCR cycler.

-

Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of FXN mRNA normalized to the housekeeping gene using the ΔΔCt method.

Protocol: Western Blot for Frataxin Protein

-

Protein Extraction: Lyse harvested cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein lysate and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to frataxin overnight at 4°C. Also probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., β-actin, GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the frataxin protein signal to the loading control.

A Therapeutic Paradox: Upregulating FXN with RNAi-like Molecules

While siRNA is used to silence FXN for disease modeling, a novel and promising therapeutic strategy for FA uses modified, single-stranded siRNAs (ss-siRNAs) to achieve the opposite effect: upregulating FXN expression.[2][10]

These ss-siRNAs are designed to be complementary to the expanded GAA repeat RNA transcript.[10] The proposed mechanism suggests that these molecules disrupt the problematic R-loop structures formed by the GAA repeats. By resolving these structures, the transcriptional block is relieved, allowing RNA polymerase to proceed and restoring FXN gene expression to more normal levels.[10] This approach is highly specific, as it does not significantly increase FXN expression in healthy or carrier cells that do not form these pathogenic R-loops.[10]

Quantitative Data: ss-siRNA-Mediated FXN Upregulation

The following table summarizes data from studies using ss-siRNAs to activate FXN expression in FA patient-derived cells.

| Cell Line (FA Patient-derived) | ss-siRNA Concentration | FXN mRNA Upregulation (Fold Change) | FXN Protein Upregulation (Fold Change) | Citation |

| GM03816 | 12.5 nM | ~1.5 - 2.0 | ~2.5 - 3.0 | [10] |

| GM03816 | 25.0 nM | Not specified | ~3.0 - 4.0 | [10] |

| Neonatal Mice (in vivo) | Not specified | ~1.5 | ~1.5 | [11] |

EC50 values for FXN protein activation in GM03816 cells ranged from 3.2 to 6.2 nM for various ss-siRNA compounds.[10]

Key Considerations for Researchers

Delivery Strategies

The effective delivery of siRNA into target cells is a major challenge. The negatively charged backbone of siRNA prevents passive diffusion across the lipophilic cell membrane.[12] Various strategies have been developed to overcome this barrier.

-

Lipid-Based Nanoparticles (LNPs): Cationic lipids are mixed with siRNA to form nanoparticles that can fuse with the cell membrane, releasing the siRNA into the cytoplasm. This is a common method for in vitro experiments.[][]

-

Viral Vectors: Modified viruses (e.g., adeno-associated viruses) can be engineered to express short hairpin RNAs (shRNAs), which are then processed by the cell into siRNAs. This method offers high efficiency and potential for long-term expression.[15]

-

Conjugation: Covalently attaching ligands, such as the carbohydrate N-acetylgalactosamine (GalNAc), to the siRNA can facilitate receptor-mediated endocytosis in specific cell types (e.g., hepatocytes).[][16]

-

Polymer-Based Systems: Cationic polymers can condense siRNA into nanoparticles for cellular uptake.[17]

Off-Target Effects

-

Seed-Region Mismatch: The guide strand of the siRNA (particularly nucleotides 2-8, known as the "seed region") can have partial complementarity to the 3' untranslated region (3' UTR) of unintended mRNAs, leading to miRNA-like translational repression.[18][19]

-

Immune Stimulation: The presence of double-stranded RNA can trigger the innate immune system, leading to a global, non-specific shutdown of translation.[20]

Mitigation Strategies:

-

Use the lowest effective siRNA concentration possible, as off-target effects are dose-dependent.[18]

-

Employ chemically modified siRNAs designed to reduce sense-strand activity and minimize seed-region binding.[20]

-

Validate results with multiple different siRNAs targeting the same gene.

-

Perform rescue experiments by re-introducing an siRNA-resistant version of the target gene.

-

Conduct whole-transcriptome analysis (e.g., RNA-seq) to identify potential off-target gene silencing.

Conclusion

References

- 1. Epigenetic Silencing in Friedreich Ataxia Is Associated with Depletion of CTCF (CCCTC-Binding Factor) and Antisense Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activating frataxin expression by single-stranded siRNAs targeting the GAA repeat expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. Predesigned siRNA [sigmaaldrich.com]

- 7. ebiohippo.com [ebiohippo.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]

- 10. Activating frataxin expression by single-stranded siRNAs targeting the GAA repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. siRNA-mediated gene silencing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeted delivery of siRNA [biosyn.com]

- 17. A comprehensive update of siRNA delivery design strategies for targeted and effective gene silencing in gene therapy and other applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]

- 19. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. horizondiscovery.com [horizondiscovery.com]

An In-depth Technical Guide on the Mechanism of siRNA-Mediated Modulation of the Frataxin (FXN) Gene

Audience: Researchers, scientists, and drug development professionals.

Abstract

Small interfering RNA (siRNA) technology represents a powerful modality for modulating gene expression. While classically known for inducing sequence-specific gene silencing (knockdown) via the RNA interference (RNAi) pathway, its application in the context of Friedreich's Ataxia (FA) showcases a novel mechanism of gene activation. FA is an autosomal recessive neurodegenerative disorder caused by a GAA trinucleotide repeat expansion within an intron of the frataxin (FXN) gene, which leads to reduced FXN expression.[1][2] This reduction is believed to be caused by the formation of a stable RNA-DNA hybrid, or "R-loop," that impedes transcription.[1][3] This guide details the canonical siRNA-mediated knockdown mechanism and contrasts it with the innovative strategy of using siRNAs to disrupt these inhibitory R-loops to increase frataxin expression. We provide a comprehensive overview of the molecular pathways, detailed experimental protocols for assessing efficacy, and quantitative data from key studies.

The Core Mechanism: Canonical siRNA-Mediated Gene Knockdown

The RNA interference (RNAi) pathway is an evolutionarily conserved cellular process that uses small non-coding RNAs to silence gene expression post-transcriptionally.[][5] Synthetic siRNAs are designed to hijack this endogenous machinery to knockdown a specific gene of interest, such as FXN.

The process involves several key steps:

-

Introduction of siRNA: A synthetic, double-stranded siRNA molecule, typically 21-23 nucleotides in length with 2-nucleotide 3' overhangs, is introduced into the cytoplasm of the target cell.[6][7]

-

RISC Loading: In the cytoplasm, the siRNA duplex is recognized and loaded into a multiprotein effector complex known as the RNA-Induced Silencing Complex (RISC).[8][9] The enzyme Dicer, an RNase III-family nuclease, is crucial for processing longer double-stranded RNAs into siRNAs but can also facilitate the loading of synthetic siRNAs into RISC.[10][11]

-

Strand Separation: Within RISC, the siRNA duplex is unwound. The "passenger" strand (sense strand) is ejected and degraded, while the "guide" strand (antisense strand) is retained.[9][12] The selection of the guide strand is determined by the thermodynamic stability of the ends of the duplex.[11]

-

Target Recognition and Cleavage: The guide strand directs the RISC to the target messenger RNA (mRNA) that has a complementary sequence.[8][12]

-

mRNA Degradation: Upon perfect base-pairing, the Argonaute-2 (Ago2) protein, the catalytic core of RISC, cleaves the target mRNA.[7][8] This single cleavage event destabilizes the mRNA, leading to its rapid degradation by cellular exonucleases (like XRN1) and a subsequent reduction in protein translation, effectively "knocking down" gene expression.[13]

Visualization of the Canonical Knockdown Pathway

A Non-Canonical Application: siRNA-Mediated FXN Gene Activation in Friedreich's Ataxia

In Friedreich's Ataxia, the therapeutic goal is to increase frataxin levels. The GAA repeat expansion in the first intron of the FXN gene results in transcriptional silencing.[3] Evidence suggests that the transcribed GAA repeat sequence in the nascent RNA folds back and binds to the complementary DNA strand, forming a stable three-stranded structure called an R-loop.[1][3] This structure obstructs the passage of RNA polymerase, thereby inhibiting transcription.

A novel therapeutic strategy uses nucleic acids, including single-stranded siRNAs (ss-siRNAs), to target the GAA repeat RNA.[1]

-

Targeting the GAA Repeat: An ss-siRNA designed to be complementary to the GAA repeat sequence is introduced into the cell.

-

Preventing R-Loop Formation: This ss-siRNA binds to the expanded GAA repeat tract within the newly transcribed FXN pre-mRNA.[1][3]

-

Restoring Transcription: By occupying the GAA repeat sequence on the RNA, the ss-siRNA prevents it from binding to the DNA to form an inhibitory R-loop. This clears the path for RNA polymerase, allowing transcription to proceed normally and restoring the expression of FXN mRNA and frataxin protein.[1]

This mechanism represents a form of gene activation, as the siRNA acts to remove a transcriptional block rather than triggering mRNA degradation.

Visualization of the FXN Activation Pathway

References

- 1. Activating frataxin expression by single-stranded siRNAs targeting the GAA repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activating frataxin expression by single-stranded siRNAs targeting the GAA repeat expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. friedreichsataxianews.com [friedreichsataxianews.com]

- 5. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Computational Strategy for Effective Gene Silencing through siRNAs « The Mathematica Journal [mathematica-journal.com]

- 7. childrenshospital.org [childrenshospital.org]

- 8. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]

- 9. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dicer - Wikipedia [en.wikipedia.org]

- 11. A role for human Dicer in pre-RISC loading of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]

- 13. Decay of mRNAs targeted by RISC requires XRN1, the Ski complex, and the exosome - PMC [pmc.ncbi.nlm.nih.gov]

The RNA Interference Pathway for FXN Gene Silencing: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disorder characterized by progressive gait and limb ataxia, dysarthria, and cardiomyopathy. The disease is caused by a deficiency in the mitochondrial protein frataxin (FXN), which plays a crucial role in iron-sulfur cluster biosynthesis and cellular iron homeostasis. In the vast majority of FRDA patients, this deficiency stems from the hyperexpansion of a GAA trinucleotide repeat in the first intron of the FXN gene. This expansion leads to transcriptional silencing of the FXN gene, resulting in significantly reduced levels of both FXN mRNA and protein.

The mechanism of this gene silencing is thought to involve the formation of a stable R-loop, a three-stranded nucleic acid structure where the nascent GAA repeat-containing RNA transcript hybridizes with the DNA template strand, displacing the non-template strand. This R-loop impedes transcriptional elongation and promotes a heterochromatin environment, further repressing gene expression.

RNA interference (RNAi) has emerged as a promising therapeutic strategy to counteract this gene silencing. By introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that can target specific nucleic acid sequences, it is possible to either degrade the FXN mRNA post-transcriptionally or, more innovatively, to disrupt the R-loop and reactivate FXN gene expression. This guide provides an in-depth technical overview of the RNAi pathway as it pertains to the FXN gene, intended for researchers, scientists, and drug development professionals.

The Molecular Basis of RNAi for FXN Gene Modulation

The central principle of RNAi is the sequence-specific gene silencing mediated by small RNA molecules. In the context of FRDA, RNAi can be harnessed in two primary ways:

-

Post-transcriptional Gene Silencing (PTGS): This is the canonical RNAi pathway where siRNAs or shRNAs are designed to be complementary to the FXN mRNA. Upon introduction into the cell, these small RNAs are incorporated into the RNA-Induced Silencing Complex (RISC). The guide strand of the siRNA then directs RISC to the target FXN mRNA, leading to its cleavage and subsequent degradation. While effective for gene knockdown, this approach is counterintuitive for FRDA where the goal is to increase frataxin levels. However, it serves as a valuable experimental tool for studying the consequences of frataxin deficiency.

-

Transcriptional Gene Activation (TGA): A more therapeutically relevant approach for FRDA involves designing RNAi molecules to target the expanded GAA repeats. Both duplex RNAs and single-stranded siRNAs (ss-siRNAs) have been shown to activate FXN expression. The proposed mechanism involves the binding of these synthetic RNAs to the GAA repeat region of the nascent transcript, thereby preventing the formation or promoting the resolution of the inhibitory R-loop. This allows for the resumption of normal transcription and an increase in FXN protein levels.[1]

The Canonical RNAi Pathway

The canonical RNAi pathway, which is relevant for both experimental knockdown and the processing of shRNAs, proceeds through a series of well-defined steps.

Quantitative Data on RNAi-Mediated FXN Modulation

Several studies have demonstrated the potential of RNAi to modulate FXN gene expression. The following tables summarize key quantitative findings from the literature.

| RNAi Moiety | Cell Line | Concentration | FXN mRNA Upregulation (fold change) | FXN Protein Upregulation (fold change) | EC50 | Reference |

| ss-siRNA (1188749) | GM03816 | 12.5 nM | ~1.5 - 2.0 | ~2.5 - 3.0 | 3.2 nM | [1] |

| ss-siRNA (1188751) | GM03816 | 12.5 nM | ~1.5 - 2.0 | ~2.5 - 3.0 | 6.2 nM | [1] |

| ss-siRNA (1188754) | GM03816 | 12.5 nM | ~1.5 - 2.0 | ~2.5 - 3.0 | 4.9 nM | [1] |

| duplex RNA (siGAA) | GM03816 | 25 nM | ~1.5 | ~2.5 - 3.0 | N/A | [1] |

| RNAi Moiety | Cell Line | Transduction Method | Knockdown Efficiency (FXN Protein) | Time Point | Reference |

| shRNA | Human Astrocytes (HA) | Lentiviral | Variable, time-dependent | 48, 72, 96 hours | [2] |

Experimental Protocols

Design of siRNA and shRNA Constructs

Objective: To design effective and specific siRNA or shRNA sequences for targeting the FXN gene.

Protocol for siRNA Design:

-

Target Selection: Identify the target sequence within the FXN mRNA. For knockdown experiments, this will be a unique sequence in an exon. For activation, the target is the GAA repeat in intron 1.

-

Sequence Criteria:

-

For knockdown, select a 19-21 nucleotide sequence.

-

Start with an AA dinucleotide at the 5' end of the sense strand.

-

Aim for a GC content of 30-50%.

-

Avoid runs of four or more identical nucleotides.

-

-

BLAST Search: Perform a BLAST search against the human genome to ensure the selected sequence is specific to the FXN gene and has minimal homology to other genes to reduce off-target effects.

-

Scrambled Control: Design a scrambled siRNA sequence with the same nucleotide composition but in a random order as a negative control.

Protocol for shRNA Design:

-

Target Selection: As with siRNA, choose a 19-21 nucleotide target sequence.

-

shRNA Structure: Design a hairpin structure consisting of:

-

A 19-21 nt sense strand.

-

A loop sequence of 4-8 nucleotides (e.g., TTCAAGAGA).

-

A 19-21 nt antisense strand that is complementary to the sense strand.

-

-

Vector Insertion: Incorporate appropriate restriction enzyme sites at the ends of the shRNA sequence for cloning into a suitable expression vector (e.g., a lentiviral vector).

Delivery of RNAi Constructs

Objective: To efficiently deliver siRNA or shRNA into target cells.

Protocol for siRNA Transfection of FRDA Patient-Derived Fibroblasts:

-

Cell Culture: Culture FRDA patient-derived fibroblasts (e.g., GM03816) in appropriate media until they reach 70-80% confluency.

-

Transfection Reagent Preparation: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

siRNA Preparation: Dilute the siRNA to the desired final concentration in serum-free medium.

-

Complex Formation: Combine the diluted transfection reagent and siRNA, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours before analysis.

Protocol for Lentiviral shRNA Transduction of Primary Neurons:

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA expression vector and packaging plasmids.

-

Virus Harvest: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.

-

Virus Titer Determination: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI).

-

Neuronal Culture: Culture primary neurons in appropriate media.

-

Transduction: Add the lentiviral particles to the neuronal culture at the desired MOI.

-

Incubation: Incubate for 24 hours, then replace the medium with fresh culture medium.

-

Analysis: Analyze gene knockdown 72-96 hours post-transduction.

Quantification of FXN mRNA and Protein Levels

Objective: To quantify the change in FXN expression following RNAi treatment.

Protocol for Quantitative Real-Time PCR (qRT-PCR) of FXN mRNA:

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, primers specific for FXN, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of FXN mRNA using the ΔΔCt method.[3][4]

Protocol for Western Blot Analysis of Frataxin Protein:

-

Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with a primary antibody specific for frataxin.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).[5][6][7]

Visualization of Workflows and Pathways

Experimental Workflow for siRNA-mediated FXN Upregulation

Logical Relationship of Off-Target Effects

Conclusion

References

- 1. Activating frataxin expression by single-stranded siRNAs targeting the GAA repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting 3′ and 5′ untranslated regions with antisense oligonucleotides to stabilize frataxin mRNA and increase protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Screening Using an FXN-EGFP Cellular Genomic Reporter Assay for the Therapy of Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of antibodies for western blot analysis of frataxin protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Silencing Frataxin Expression with Pre-designed siRNA Set A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the FXN Pre-designed siRNA Set A, a critical tool for researchers studying the function of the Frataxin (FXN) gene and its role in cellular processes and disease, notably Friedreich's Ataxia. This document outlines the core technology, experimental protocols, and expected outcomes.

Introduction to FXN and RNA Interference

The Frataxin (FXN) gene encodes a mitochondrial protein essential for the formation of iron-sulfur clusters, which are critical components of proteins involved in energy production and other cellular functions. Reduced expression of FXN leads to the neurodegenerative and cardiodegenerative disease Friedreich's Ataxia.

Small interfering RNA (siRNA) is a class of double-stranded RNA molecules that mediate RNA interference (RNAi), a natural cellular process for silencing gene expression. By introducing synthetic siRNAs designed to target FXN mRNA, researchers can specifically degrade the transcript, leading to a temporary and potent knockdown of Frataxin protein expression. This allows for the investigation of the downstream consequences of reduced FXN levels in a controlled laboratory setting.

FXN Pre-designed siRNA Set A is a ready-to-use toolkit containing a collection of validated siRNA duplexes targeting the human FXN gene. These sets typically include multiple independent siRNA sequences to ensure a high probability of successful gene silencing.

Product Information and Specifications

Commercially available FXN pre-designed siRNA sets are offered by several manufacturers. While the exact sequences are proprietary, they share common features and quality control standards. A typical "Set A" includes three unique siRNA duplexes targeting different regions of the FXN mRNA, a non-targeting negative control siRNA, and often a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH).

Quantitative Performance Data

Vendors of pre-designed siRNA sets provide performance guarantees, ensuring a specific level of target gene knockdown. This quantitative data is crucial for experimental design and interpretation.

| Parameter | Specification | Vendor Guarantee |

| Target Gene | FXN (Frataxin), Human | - |

| siRNA Type | Dicer-Substrate 27-mer duplexes or 21-mer duplexes | Varies by manufacturer |

| Purification | High-Performance Liquid Chromatography (HPLC) | Ensures purity and minimizes off-target effects |

| Guaranteed Knockdown | ≥70% mRNA reduction | OriGene guarantees that at least two of the three duplexes in a kit will provide ≥70% knockdown at 10 nM concentration.[1] |

| ≥75% mRNA reduction | Sigma-Aldrich guarantees that three MISSION® siRNAs targeting the same gene will reduce mRNA levels by 75% when pooled at ≥30 nM. | |

| >70% mRNA reduction | MedchemExpress guarantees that at least one of the siRNAs in a set will achieve >70% reduction in target mRNA levels. | |

| Analysis Method | Quantitative Real-Time PCR (qRT-PCR) | Standard method for quantifying mRNA levels post-transfection |

Note: The specific performance of any given siRNA will be cell-line dependent and requires optimization.

Mechanism of Action: siRNA-Mediated Gene Silencing

The process of siRNA-induced gene silencing is a multi-step pathway within the cell's cytoplasm.

References

An In-depth Technical Guide to Frataoxin Deficiency Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disease characterized by progressive gait and limb ataxia, dysarthria, and loss of deep tendon reflexes.[1] The disease is caused by a deficiency in the mitochondrial protein frataxin (FXN), most commonly due to a GAA trinucleotide repeat expansion in the first intron of the FXN gene.[2][3] This expansion leads to reduced transcription of the FXN gene, resulting in decreased levels of frataxin protein.[4][5] Frataxin plays a crucial role in the biosynthesis of iron-sulfur clusters (ISCs), which are essential cofactors for numerous enzymes involved in mitochondrial respiration and cellular iron homeostasis.[3] Frataxin deficiency leads to mitochondrial dysfunction, increased oxidative stress, and iron accumulation, ultimately causing cellular damage and the clinical manifestations of FRDA.[6] To unravel the complex pathophysiology of FRDA and to develop effective therapeutic strategies, a variety of disease models have been established, ranging from simple unicellular organisms to complex mammalian systems and patient-derived cells. This guide provides a comprehensive overview of the core frataxin deficiency disease models, with a focus on their quantitative characteristics, the experimental protocols for their generation and use, and the key signaling pathways implicated in the disease.

Core Signaling Pathways in Frataxin Deficiency

The primary molecular consequence of frataxin deficiency is the impairment of mitochondrial iron-sulfur cluster (ISC) biogenesis. This fundamental defect triggers a cascade of downstream cellular and molecular events that contribute to the pathophysiology of Friedreich's ataxia.

Iron-Sulfur Cluster Biogenesis Pathway

Frataxin is a key component of the ISC assembly machinery in the mitochondrial matrix. It interacts with the core ISC assembly complex, which includes the cysteine desulfurase NFS1, the scaffold protein ISCU, and other accessory proteins. Frataxin is thought to act as an iron chaperone, delivering iron to the scaffold protein for ISC assembly, and also as an allosteric activator of the cysteine desulfurase.

Downstream Consequences of Frataxin Deficiency

The impairment of ISC biogenesis due to frataxin deficiency has several critical downstream consequences that contribute to the cellular pathology of FRDA. These include mitochondrial dysfunction, increased oxidative stress, and dysregulation of iron homeostasis.

Animal Models of Frataxin Deficiency

Animal models have been instrumental in understanding the in vivo consequences of frataxin deficiency and for testing potential therapeutic interventions.

Mouse Models

A variety of mouse models have been generated to recapitulate different aspects of FRDA pathology. These include conditional knockout models, knock-in models with GAA repeat expansions, and models with point mutations.

| Model | Frataxin Level (% of WT) | Key Phenotypes | Lifespan | Aconitase Activity (% of WT) | Reference |

| MCK-Cre;FxnL3/L- | Complete loss in muscle and heart | Severe cardiomyopathy, early mortality | ~8 weeks | Decreased in heart | [7] |

| NSE-Cre;FxnL3/L- | Complete loss in neurons | Progressive ataxia, sensory neuropathy | Variable | Decreased in brain | [7] |

| YG8R | ~57% | Mild, progressive motor deficits | Normal | ~66% in heart | [2][7] |

| YG8sR | Reduced | Behavioral deficits | Not specified | Reduced in brain | [7] |

| KIKO (Fxntm1Mkn/J) | Not specified | Robust neurobehavioral phenotype | Not specified | Not specified | [8] |

| FXNI151F | 3-6% | Neurological and biochemical defects | Not specified | Decreased in brain and heart | [9] |

| FXNG127V | ~5% in heart | Neurobehavioral deficits, reduced body weight | Not specified | Not specified | [10] |

| Inducible Knockdown (FRDAkd) | Doxycycline-tunable | Progressive neurological and cardiac deficits | Reduced | Not specified | [1][11] |

| TAT-FXN treated conditional KO | Protein replacement | Increased growth and cardiac function | Increased by 53% | Increased | [12][13][14][15][16] |

The generation of a conditional knockout mouse model for the Fxn gene allows for the tissue-specific and/or temporal inactivation of the gene, bypassing the embryonic lethality of a full knockout.

-

Design and Construction of the Targeting Vector : A targeting vector is designed to introduce loxP sites flanking a critical exon of the Fxn gene. This is typically achieved using recombinant DNA technology. The vector also contains selection markers (e.g., neomycin resistance) for later selection of successfully targeted embryonic stem (ES) cells.[17][18]

-

ES Cell Culture and Electroporation : Mouse ES cells are cultured under specific conditions to maintain their pluripotency. The targeting vector is then introduced into the ES cells via electroporation.

-

Selection of Targeted ES Cell Clones : ES cells that have undergone homologous recombination and incorporated the targeting vector correctly are selected using antibiotics. Correctly targeted clones are confirmed by Southern blotting and/or PCR.[17]

-

Blastocyst Injection and Generation of Chimeric Mice : The targeted ES cells are injected into mouse blastocysts, which are then surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.[17][18]

-

Breeding for Germline Transmission : Chimeric mice are bred with wild-type mice. Offspring that have inherited the "floxed" Fxn allele from the ES cells are identified by genotyping. These mice are then interbred to generate mice homozygous for the floxed allele (Fxnflox/flox).

-

Generation of Conditional Knockout Mice : The Fxnflox/flox mice are crossed with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Muscle Creatine Kinase [MCK] for muscle and heart, or Neuron-Specific Enolase [NSE] for neurons). In the offspring that inherit both the floxed Fxn alleles and the Cre transgene, the targeted exon of the Fxn gene will be excised in the tissues where Cre is expressed, leading to a conditional knockout.[7][18]

Cellular Models of Frataxin Deficiency

Cellular models, particularly those derived from FRDA patients, are invaluable for studying the molecular mechanisms of the disease and for high-throughput screening of potential therapeutic compounds.

Patient-Derived Fibroblasts and Lymphoblasts

Primary fibroblasts and immortalized lymphoblastoid cell lines from FRDA patients are readily accessible and have been widely used.[7][19] They exhibit reduced frataxin levels and some of the biochemical hallmarks of the disease, such as increased sensitivity to oxidative stress.[20]

Induced Pluripotent Stem Cell (iPSC) Models

The advent of iPSC technology has revolutionized the modeling of FRDA. Fibroblasts from FRDA patients can be reprogrammed into iPSCs, which can then be differentiated into disease-relevant cell types that are otherwise difficult to obtain, such as neurons and cardiomyocytes.[21][22][23]

| Cell Type | Parameter | Observation in FRDA vs. Control | Reference |

| FRDA Patient Fibroblasts | Frataxin mRNA/protein | Significantly decreased | [5][20] |

| Gene Expression | Altered expression of protein synthesis factors and solute carriers | [5][20] | |

| FRDA iPSC-derived Neurons | Frataxin mRNA/protein | Decreased | [7][24] |

| Mitochondrial Membrane Potential | Decreased | [22] | |

| Gene Expression | Altered glycolytic pathway genes | [24] | |

| FRDA iPSC-derived Cardiomyocytes | Frataxin mRNA/protein | Decreased | [6][24] |

| Beating Rate | Increased variation | [25] | |

| Calcium Handling | Deficient | [25] | |

| Mitochondrial ROS | Increased ~2-fold | [6] | |

| Gene Expression | Altered extracellular matrix pathway genes | [24] | |

| FRDA Lymphoblasts | Mitochondrial Membrane Potential | Decreased | [26] |

| Aconitase Activity | Decreased | [26] | |

| Mitochondrial Iron | Increased (filtrable) | [26] | |

| SH-SY5Y (Frataxin knockdown) | ATP Synthesis | Reduced | [27] |

| Mitochondrial Superoxide | Increased | [27] |

Patient-derived fibroblasts are a common starting material for generating iPSCs, which can then be directed to differentiate into various cell types affected in FRDA.

-

Isolation and Culture of Patient Fibroblasts : A skin biopsy is obtained from an FRDA patient. The tissue is minced and treated with collagenase to release fibroblasts, which are then cultured in appropriate media.[28]

-

Reprogramming of Fibroblasts to iPSCs : The cultured fibroblasts are transduced with reprogramming factors, most commonly the four "Yamanaka factors" (Oct4, Sox2, Klf4, and c-Myc), using viral (e.g., retrovirus, Sendai virus) or non-viral methods.[23][29] After several weeks of culture on feeder cells or specific matrices, colonies with embryonic stem cell-like morphology appear.

-

iPSC Colony Selection, Expansion, and Characterization : Individual iPSC colonies are manually picked and expanded. The resulting iPSC lines are thoroughly characterized to confirm their pluripotency. This includes assessing the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG), confirming a normal karyotype, and demonstrating their ability to differentiate into all three germ layers (endoderm, mesoderm, and ectoderm), often through embryoid body formation.[23]

-

Differentiation into Disease-Relevant Cell Types :

-

Neurons : iPSCs can be differentiated into neurons using protocols that often involve the inhibition of bone morphogenetic protein (BMP) signaling with molecules like Noggin.[21] The resulting neural precursors can be further matured into specific neuronal subtypes.

-

Cardiomyocytes : A common method for cardiomyocyte differentiation involves the formation of embryoid bodies from iPSCs, followed by treatment with a specific cocktail of growth factors and small molecules that mimic the developmental cues of heart formation.[21][30] Beating cardiomyocytes can typically be observed after a few weeks.

-

Conclusion

The diverse array of frataxin deficiency disease models has significantly advanced our understanding of Friedreich's ataxia. Animal models, particularly the various mouse lines, have been crucial for studying the systemic and progressive nature of the disease and for in vivo testing of therapeutic candidates. Cellular models, especially patient-derived iPSCs, offer a powerful platform for dissecting the cell-autonomous molecular mechanisms of FRDA in disease-relevant cell types and for high-throughput drug screening. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working to find effective treatments for this devastating disease. The continued development and refinement of these models will undoubtedly be central to future breakthroughs in FRDA research.

References

- 1. Inducible and reversible phenotypes in a novel mouse model of Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GAA repeat expansion mutation mouse models of Friedreich ataxia exhibit oxidative stress leading to progressive neuronal and cardiac pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial and metabolic dysfunction in Friedreich ataxia: update on pathophysiological relevance and clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Comprehensive analysis of gene expression patterns in Friedreich's ataxia fibroblasts by RNA sequencing reveals altered levels of protein synthesis factors and solute carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Perspectives on current models of Friedreich’s ataxia [frontiersin.org]

- 8. Finding an Appropriate Mouse Model to Study the Impact of a Treatment for Friedreich Ataxia on the Behavioral Phenotype | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Figures and data in Inducible and reversible phenotypes in a novel mouse model of Friedreich’s Ataxia | eLife [elifesciences.org]

- 12. A TAT-frataxin fusion protein increases lifespan and cardiac function in a conditional Friedreich's ataxia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A TAT–Frataxin fusion protein increases lifespan and cardiac function in a conditional Friedreich's ataxia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Frataxin‐deficient neurons and mice models of Friedreich ataxia are improved by TAT‐MTScs‐FXN treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]

- 19. Perspectives on current models of Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comprehensive analysis of gene expression patterns in Friedreich's ataxia fibroblasts by RNA sequencing reveals altered levels of protein synthesis factors and solute carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neurons and cardiomyocytes derived from induced pluripotent stem cells as a model for mitochondrial defects in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neurons and cardiomyocytes derived from induced pluripotent stem cells as a model for mitochondrial defects in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Progress in understanding Friedreich’s ataxia using human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frataxin deficiency alters gene expression in Friedreich ataxia derived IPSC-neurons and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Friedreich's ataxia induced pluripotent stem cell-derived cardiomyocytes display electrophysiological abnormalities and calcium handling deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Frontiers | Mitochondrial dysfunction induced by frataxin deficiency is associated with cellular senescence and abnormal calcium metabolism [frontiersin.org]

- 28. Establishment and Maintenance of Primary Fibroblast Repositories for Rare Diseases—Friedreich's Ataxia Example - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Friedreich’s Ataxia Induced Pluripotent Stem Cells Model Intergenerational GAA•TTC Triplet Repeat Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 30. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Role of the FXN Gene in Friedreich's Ataxia

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disorder primarily caused by a GAA trinucleotide repeat expansion in the first intron of the FXN gene.[1][2][3] This mutation leads to the transcriptional silencing of the gene and a subsequent deficiency of the essential mitochondrial protein, frataxin.[2][4] Frataxin is critical for the biosynthesis of iron-sulfur clusters (ISCs), key components of mitochondrial respiratory chain complexes and other vital enzymes.[5][6][7] Its deficiency results in mitochondrial dysfunction, iron accumulation, heightened oxidative stress, and progressive cell death, particularly affecting the nervous system, heart, and pancreas.[1][3][8][9] This guide provides a detailed exploration of the molecular mechanisms linking the FXN gene to FRDA pathology, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core pathways and workflows involved in the disease process.

The FXN Gene and the Frataxin Protein

The Genetic Basis of Friedreich's Ataxia

Friedreich's ataxia is predominantly caused by an unstable expansion of a GAA trinucleotide repeat in the first intron of the FXN gene, located on chromosome 9q13.[3] While healthy individuals have alleles with 5-33 GAA repeats, FRDA patients carry expansions ranging from 70 to over 1,700 repeats.[10][11] Approximately 96% of individuals with FRDA are homozygous for this GAA expansion.[12][13] The remaining 4% are compound heterozygotes, possessing one expanded allele and a pathogenic point mutation or deletion in the other allele.[12][13] The length of the shorter GAA expansion (GAA1) is a key determinant of disease severity, showing a strong inverse correlation with the age of onset.[14][15][16]

Table 1: Allele Classes of the FXN Gene GAA Repeat

| Allele Class | Number of GAA Repeats | Clinical Phenotype |

|---|---|---|

| Normal | 5 - 33 | Unaffected.[12] |

| Intermediate | 34 - 65 | Unaffected, but alleles may expand in subsequent generations.[12] |

| Full Penetrance (Pathological) | 66 - >1,700 | Associated with Friedreich's ataxia.[10][11][12] |

Structure and Function of Frataxin

The FXN gene encodes frataxin, a highly conserved mitochondrial protein.[5][17] The human frataxin protein is initially synthesized as a 210-amino-acid precursor, which is then imported into the mitochondrial matrix and processed into its mature, functional form.[5][6][18] Although its precise function has been subject to extensive research, it is widely accepted that frataxin plays a crucial role in cellular iron homeostasis.[5][17] Its primary functions include acting as an iron chaperone for the biosynthesis of iron-sulfur clusters and heme, and potentially as an iron storage protein to prevent iron-mediated oxidative damage.[5][6][7]

Molecular Pathogenesis: From GAA Expansion to Frataxin Deficiency

The GAA repeat expansion does not alter the coding sequence of the frataxin protein. Instead, it induces transcriptional silencing, leading to significantly reduced levels of FXN mRNA and, consequently, the frataxin protein.[2][4] This silencing is a complex process involving multiple interconnected mechanisms.

Normal FXN Gene Expression

Under normal conditions, the FXN gene is actively transcribed and translated to produce the frataxin protein, which is then transported to the mitochondria to perform its functions in iron metabolism.

Caption: Normal workflow of FXN gene expression and frataxin function.

Mechanisms of Transcriptional Silencing

The expanded GAA repeat tract instigates gene silencing through several proposed mechanisms:

-

Formation of Non-B DNA Structures: The long GAA repeat sequence can adopt unusual and stable DNA structures, such as triplexes (sticky DNA) or DNA-RNA hybrids (R-loops), which physically impede the transit of RNA polymerase.[4][10]

-

Heterochromatin Formation: The altered DNA structure promotes a repressive chromatin environment. This is characterized by epigenetic modifications such as deacetylation of histones H3 and H4, and increased methylation of histone H3 at lysine 9 (H3K9me2/3).[4][10] This condensed chromatin state, or heterochromatin, restricts the access of transcription factors to the gene promoter.

-

Nuclear Lamina Association: In FRDA cells, the silenced FXN locus has been shown to be repositioned to the nuclear lamina, a region of the nucleus associated with transcriptionally repressed genes.[10][11]

Caption: Pathogenic cascade from GAA expansion to frataxin deficiency.

Cellular Consequences and Clinical Correlation

Frataxin deficiency disrupts mitochondrial physiology, leading to a cascade of cellular damage that underlies the multi-systemic nature of FRDA.

Mitochondrial Dysfunction and Oxidative Stress

The impairment of iron-sulfur cluster (ISC) biogenesis is a primary consequence of low frataxin levels.[5][6] ISCs are essential cofactors for the electron transport chain (ETC) complexes I, II, and III, and for the enzyme aconitase in the Krebs cycle.[18] Their defective assembly leads to:

-

Impaired Cellular Respiration: Reduced activity of ETC complexes compromises ATP production.[2]

-

Mitochondrial Iron Overload: Iron that is not properly incorporated into ISCs accumulates within the mitochondria.[8][19]

-

Increased Oxidative Stress: Excess mitochondrial iron catalyzes the formation of highly damaging reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative damage to lipids, proteins, and DNA.[2][8]

Caption: Cellular consequences stemming from frataxin deficiency.

Genotype-Phenotype Correlation

Quantitative data consistently demonstrate a direct link between the genetic mutation, frataxin protein levels, and the clinical severity of FRDA.

Table 2: Correlation Between Genotype and Clinical Phenotype in FRDA

| Parameter | Correlation with Shorter GAA Repeat Length (GAA1) | Description |

|---|---|---|

| Age of Onset | Strong Inverse Correlation | Longer GAA1 repeats are associated with an earlier age of disease onset.[14][15][16][20] |

| Frataxin Levels | Inverse Correlation | Longer GAA1 repeats lead to lower residual levels of frataxin protein in peripheral tissues.[14][16][21] |

| Disease Severity | Positive Correlation | Longer GAA1 repeats are associated with more severe neurological deficits (higher FARS scores) and a faster rate of progression.[15][22] |

| Cardiomyopathy | Positive Correlation | The presence and severity of hypertrophic cardiomyopathy are correlated with longer GAA1 repeats.[15] |

Table 3: Frataxin Protein Levels in FRDA Patients, Carriers, and Controls

| Sample Type | Controls (% of Normal) | Carriers (% of Normal) | FRDA Patients (% of Normal) |

|---|---|---|---|

| Buccal Cells | 100% | ~50% | ~21%[16] |

| Whole Blood | 100% | ~75% | ~32%[16] |

| Lymphoblasts | 100% | ~64% | ~29%[23] |

| Whole Blood (Absolute) | 34.2 ± 4.3 ng/mL | N/A | 6.8 ± 4.0 ng/mL[24][25] |

| Mature Frataxin (Blood) | 7.5 ± 1.5 ng/mL | N/A | 2.1 ± 1.2 ng/mL[24][25] |

Note: Values are approximate means compiled from different studies and methodologies.

Key Experimental Protocols in FRDA Research

Standardized and reproducible methodologies are critical for studying FRDA pathophysiology and evaluating therapeutic candidates.

Quantification of Frataxin Protein Levels by Immunoassay

This protocol provides a general workflow for measuring frataxin protein concentrations in peripheral tissues using a sensitive immunoassay, such as a lateral-flow immunoassay or ELISA.

References

- 1. Friedreich's ataxia - Wikipedia [en.wikipedia.org]

- 2. Friedreich Ataxia: Molecular Mechanisms, Redox Considerations, and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedreich’s ataxia: Pathology, pathogenesis, and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms and Therapeutics for the GAA·TTC Expansion Disease Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]

- 7. Frataxin - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Expanded GAA repeats impair FXN gene expression and reposition the FXN locus to the nuclear lamina in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. friedreichsataxianews.com [friedreichsataxianews.com]

- 12. Friedreich Ataxia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | Perspectives on current models of Friedreich’s ataxia [frontiersin.org]

- 14. A GAA repeat expansion reporter model of Friedreich's ataxia recapitulates the genomic context and allows rapid screening of therapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurology.org [neurology.org]

- 16. A rapid, noninvasive immunoassay for frataxin: Utility in assessment of Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The structure and function of frataxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Molecular Defects in Friedreich’s Ataxia: Convergence of Oxidative Stress and Cytoskeletal Abnormalities [frontiersin.org]

- 19. The Role of Iron in Friedreich's Ataxia: Insights From Studies in Human Tissues and Cellular and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. Frataxin levels in peripheral tissue in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Friedreich Ataxia Clinical Outcome Measures: Natural History Evaluation in 410 Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lateral-flow Immunoassay for the Frataxin Protein in Friedreich’s Ataxia Patients and Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Simultaneous Quantification of Mitochondrial Mature Frataxin and Extra-Mitochondrial Frataxin Isoform E in Friedreich’s Ataxia Blood [frontiersin.org]

- 25. researchgate.net [researchgate.net]

The Cellular Consequences of Frataxin Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frataxin (FXN) is a highly conserved mitochondrial protein whose deficiency is the underlying cause of Friedreich's ataxia (FRDA), an autosomal recessive neurodegenerative disease.[1] FRDA is primarily characterized by progressive gait and limb ataxia, dysarthria, sensory loss, and cardiomyopathy.[2] The vast majority of FRDA cases are due to a GAA trinucleotide repeat expansion in the first intron of the FXN gene, which leads to reduced transcription and consequently, diminished levels of frataxin protein.[2][3]

Frataxin plays a critical, albeit not fully elucidated, role in mitochondrial function. Its primary recognized function is in the biosynthesis of iron-sulfur (Fe-S) clusters, which are essential prosthetic groups for numerous proteins involved in mitochondrial respiration, the Krebs cycle, and DNA repair.[4][5] Consequently, frataxin depletion initiates a cascade of cellular and mitochondrial dysfunctions, including impaired Fe-S cluster biogenesis, mitochondrial iron overload, heightened oxidative stress, and deficient energy metabolism.[6] This technical guide provides an in-depth overview of the core cellular pathways affected by frataxin depletion, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling networks.

Core Cellular Pathways Disrupted by Frataxin Depletion

Iron-Sulfur (Fe-S) Cluster Biogenesis

The biosynthesis of Fe-S clusters is a fundamental mitochondrial process that is severely hampered by the lack of frataxin. Frataxin is thought to function as an iron chaperone and/or an allosteric activator of the Fe-S cluster assembly complex.[4] This complex includes the cysteine desulfurase NFS1, which provides the sulfur, and the scaffold protein ISCU, where the cluster is assembled.[7] Frataxin deficiency leads to a significant reduction in the activity of Fe-S cluster-dependent enzymes.[2]

Quantitative Data: Impact of Frataxin Depletion on Fe-S Cluster-Dependent Enzyme Activity

| Enzyme | Model System | Reduction in Activity (Compared to Control) | Reference |

| Aconitase | FRDA patient-derived fibroblasts | Decreased | [8] |

| Mitochondrial Complex I | FRDA patient endomyocardial biopsies | Decreased | [9] |

| Mitochondrial Complex II | FRDA patient endomyocardial biopsies | Decreased | [9] |

| Mitochondrial Complex III | FRDA patient endomyocardial biopsies | Decreased | [9] |

| Succinate Dehydrogenase | Yeast frataxin mutant (yfh1Δ) | Severely impaired | [10] |

Diagram: Iron-Sulfur Cluster Biogenesis Pathway

Caption: Simplified workflow of mitochondrial Fe-S cluster biogenesis and the impact of frataxin depletion.

Mitochondrial Iron Homeostasis and Oxidative Stress

A hallmark of frataxin deficiency is the accumulation of iron within the mitochondria, coupled with a depletion of cytosolic iron.[6] This mitochondrial iron overload, in the context of a dysfunctional electron transport chain, creates a highly pro-oxidant environment. The excess iron can participate in Fenton chemistry, generating highly reactive hydroxyl radicals and leading to significant oxidative damage to lipids, proteins, and DNA.[8]

The cellular response to oxidative stress is also impaired in frataxin deficiency. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response, is downregulated.[11] This leads to reduced expression of numerous antioxidant enzymes.[12][13]

Quantitative Data: Markers of Oxidative Stress in Frataxin Deficiency

| Marker | Sample Type | Change in Frataxin-Deficient State | Reference |

| Malondialdehyde (MDA) | Plasma from FRDA patients | Increased | [8][14] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine from FRDA patients | Increased (2.6-fold) | [9][14] |

| Superoxide levels | Fibroblasts from FRDA patients | Increased (~25%) | [9] |

| Carbonyl proteins | Patients with FRDA | Increased (>2-fold) | [9] |

| Total Antioxidant Capacity (TAC) | Patients with FRDA | Decreased (~30%) | [9] |

| Nrf2 transcript levels | Dorsal Root Ganglia of YG8R mouse model | Significantly decreased | [11] |

| Nrf2 target gene transcripts (e.g., Hmox, TxnRD1) | Dorsal Root Ganglia of YG8R mouse model | Significantly decreased | [11] |

Diagram: Nrf2-Mediated Oxidative Stress Response Pathway

Caption: The role of frataxin depletion in exacerbating oxidative stress through impaired Nrf2 signaling.

Mitochondrial Respiration and Energy Metabolism